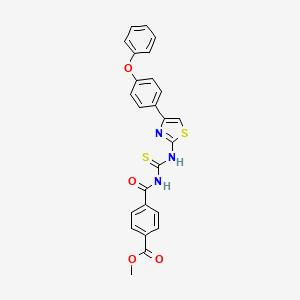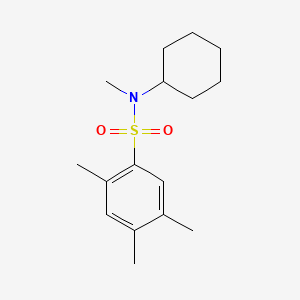![molecular formula C18H11ClN4O3S B2520303 2-benzamido-N-(6-chlorobenzo[d]thiazol-2-yl)oxazole-4-carboxamide CAS No. 1286714-85-9](/img/structure/B2520303.png)
2-benzamido-N-(6-chlorobenzo[d]thiazol-2-yl)oxazole-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "2-benzamido-N-(6-chlorobenzo[d]thiazol-2-yl)oxazole-4-carboxamide" is a derivative of benzothiazole, which is a heterocyclic compound with a wide range of biological activities. Benzothiazole derivatives have been extensively studied for their potential therapeutic applications, including antiproliferative, antibacterial, antifungal, and anti-inflammatory properties .
Synthesis Analysis
The synthesis of benzothiazole derivatives often involves condensation reactions, as seen in the synthesis of N-(Benzothiazol-2-yl)-4-chlorobenzenesulphonamide, where a condensation reaction between 4-chlorobenzenesulphonyl chloride and 2-aminobenzothiazole was performed . Similarly, the synthesis of various benzothiazole-2-carboxamide derivatives has been reported, which could provide insights into the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of benzothiazole derivatives is characterized by the presence of a benzothiazole moiety, which is often linked to various substituents that confer specific properties to the compound. For instance, the presence of methoxy and hydroxy groups has been shown to influence the antioxidative potential of these compounds . The molecular structure is crucial in determining the biological activity and interaction with biological targets.
Chemical Reactions Analysis
Benzothiazole derivatives can undergo various chemical reactions, including photooxidation, as seen with 2-(4-thiazolyl)-1H-benzimidazole . The reactivity of these compounds can be influenced by the presence of substituents, which can either enhance or diminish their chemical stability and reactivity.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzothiazole derivatives, such as solubility, stability, and reactivity, are influenced by their molecular structure. The presence of different functional groups can significantly affect these properties, which in turn affects their biological activity and pharmacokinetic profile. For example, the solubility and stability in biological media are critical for the antimicrobial activity of these compounds .
Relevant Case Studies
Several studies have demonstrated the potential of benzothiazole derivatives as therapeutic agents. For instance, certain derivatives have shown promising antiproliferative activity against human cancer cells and significant antioxidative activity . Others have been evaluated for their antibacterial and antifungal activities, showing moderate to good inhibition against various pathogenic strains . Additionally, some benzothiazole derivatives have been designed as potential epidermal growth factor receptor inhibitors, with cytotoxic evaluation against cancer cell lines .
Wissenschaftliche Forschungsanwendungen
Antibacterial and Antifungal Applications
Compounds with structural features similar to 2-benzamido-N-(6-chlorobenzo[d]thiazol-2-yl)oxazole-4-carboxamide have demonstrated promising antibacterial and antifungal activities. For instance, novel analogs designed from the benzothiazole nucleus exhibited significant inhibitory effects against Staphylococcus aureus and Bacillus subtilis, highlighting their potential as antibacterial agents. The ability of these compounds to exhibit antimicrobial activity at non-cytotoxic concentrations further underscores their therapeutic potential (Palkar et al., 2017). Similarly, N-(6-chlorobenzo[d]thiazol-2-yl) hydrazine carboxamide derivatives have shown moderate to good inhibition against both bacterial and fungal strains, indicating a broad spectrum of antimicrobial efficacy (Gilani et al., 2011).
Eigenschaften
IUPAC Name |
2-benzamido-N-(6-chloro-1,3-benzothiazol-2-yl)-1,3-oxazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11ClN4O3S/c19-11-6-7-12-14(8-11)27-18(21-12)23-16(25)13-9-26-17(20-13)22-15(24)10-4-2-1-3-5-10/h1-9H,(H,20,22,24)(H,21,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRVVMYFTPIWREA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=NC(=CO2)C(=O)NC3=NC4=C(S3)C=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11ClN4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-benzamido-N-(6-chlorobenzo[d]thiazol-2-yl)oxazole-4-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-(2-methoxyphenyl)-2-sulfanylidene-5,6,7,8-tetrahydro-1H-[1]benzothiolo[2,3-d]pyrimidin-4-one](/img/structure/B2520224.png)
![N-[4-bromo-2-(2-chlorobenzoyl)phenyl]-4-(diethylsulfamoyl)benzamide](/img/structure/B2520229.png)
![N-(2-(dimethylamino)ethyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)benzo[d]thiazole-6-carboxamide hydrochloride](/img/structure/B2520230.png)
![Methyl 2-[(5-cyclopropyl-1-propylpyrazol-3-yl)amino]acetate](/img/structure/B2520231.png)

![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)-5-fluoro-2-methoxybenzenesulfonamide](/img/structure/B2520233.png)

![[3,5-Difluoro-4-(oxan-4-yloxy)phenyl]methanamine](/img/structure/B2520237.png)


![1-(adamantane-1-carbonyl)-4-[3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazine](/img/structure/B2520241.png)
![1-(3-chlorophenyl)-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)methanesulfonamide](/img/structure/B2520242.png)